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molecular formula C13H25N3O2 B8703161 13-Azido-tridecanoic acid CAS No. 141779-78-4

13-Azido-tridecanoic acid

Cat. No. B8703161
M. Wt: 255.36 g/mol
InChI Key: QGHYXKXWBVOVGJ-UHFFFAOYSA-N
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Patent
US05397701

Procedure details

A mixture of 6 (0.15 g, 0.44 mmol) sodium azide (0.09 g, 1.4 mmol) and 18-crown-6 (0.015 g, 0.057 mmol) in dimethylformamide (3 ml) was stirred at room temperature for 16 h. DMF was distilled under vacuum, cold 2N HCl (2 ml) was added and the mixture was extracted with ethylacetate (10 ml). The organic phase was washed with water (2×10 ml), dried (Na2SO4) and concentrated under reduced pressure to give a pale yellow solid which was purified by flash chromatography (silica gel) using 20% ethylacetate in hexane to afford the title compound 7 (0.075 g, 67%) as a white solid. 1H NMR (CDCl3) δ: 3.26 (t, 2H, J=6.9 Hz); 2.35 (t, 2H, J=7.5 Hz); 1.62 (m, 4H); 1.35 (m, 14H), FABMS: (m/z), 256 (M+H); 230 and 210. HRMS C13H25N3O2Li calc.: 262.2107, found: 262.2164 (M+Li).
Name
6
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
I[CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[N-:17]=[N+:18]=[N-:19].[Na+].C1OCCOCCOCCOCCOCCOC1>CN(C)C=O>[N:17]([CH2:16][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[N+:18]=[N-:19] |f:1.2|

Inputs

Step One
Name
6
Quantity
0.15 g
Type
reactant
Smiles
IC(CCCCCCCCCCC(=O)O)C
Name
Quantity
0.09 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.015 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
DMF was distilled under vacuum, cold 2N HCl (2 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethylacetate (10 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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